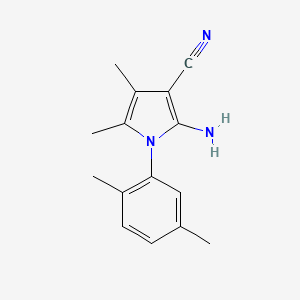
3-Methyl-N-phenylisoxazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-N-phenylisoxazole-4-sulfonamide is an organosulfur compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in the pharmaceutical industry due to their antibacterial properties . This compound features a five-membered isoxazole ring, which is a common scaffold in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-phenylisoxazole-4-sulfonamide typically involves the cycloaddition reaction of nitrile oxides with olefins to form the isoxazole ring . The sulfonamide group can be introduced through the reaction of the isoxazole derivative with sulfonyl chlorides under basic conditions . Metal-free synthetic routes are preferred due to their eco-friendliness and cost-effectiveness .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the yield and purity of the product while minimizing waste .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N-phenylisoxazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The isoxazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Halogenated or sulfonylated isoxazole derivatives.
Scientific Research Applications
3-Methyl-N-phenylisoxazole-4-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-N-phenylisoxazole-4-sulfonamide involves the inhibition of bacterial enzymes, particularly those involved in folate synthesis. This inhibition disrupts bacterial DNA synthesis, leading to cell death . The compound targets enzymes such as dihydropteroate synthase, which is crucial for bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: Another sulfonamide with similar antibacterial properties.
Sulfadiazine: Used in combination with other drugs to treat infections.
Sulfasalazine: Employed in the treatment of inflammatory diseases.
Uniqueness
3-Methyl-N-phenylisoxazole-4-sulfonamide stands out due to its unique isoxazole ring, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity compared to other sulfonamides .
Properties
Molecular Formula |
C10H10N2O3S |
|---|---|
Molecular Weight |
238.27 g/mol |
IUPAC Name |
3-methyl-N-phenyl-1,2-oxazole-4-sulfonamide |
InChI |
InChI=1S/C10H10N2O3S/c1-8-10(7-15-11-8)16(13,14)12-9-5-3-2-4-6-9/h2-7,12H,1H3 |
InChI Key |
FMDYUVRHMRSASH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC=C1S(=O)(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


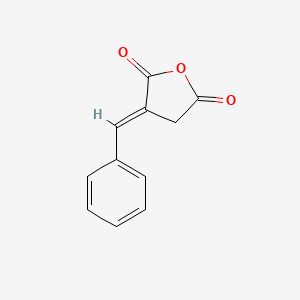
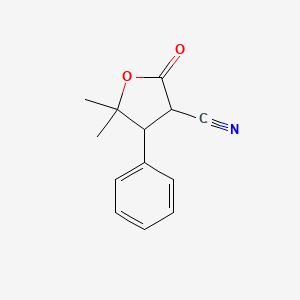
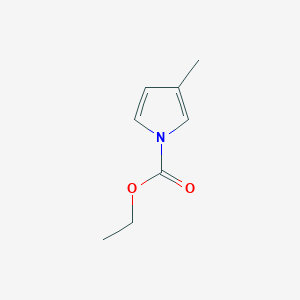
![2-(Chloromethyl)-6-iodobenzo[d]oxazole](/img/structure/B12876369.png)
![2-(Dibutylamino)-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanol](/img/structure/B12876371.png)
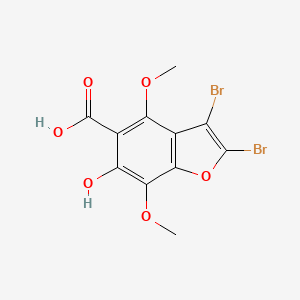
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12876380.png)
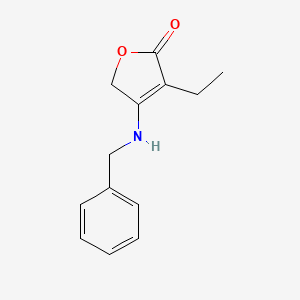
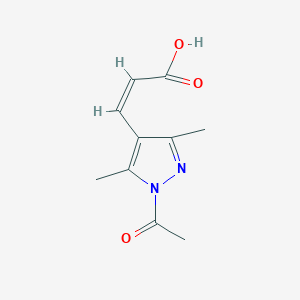
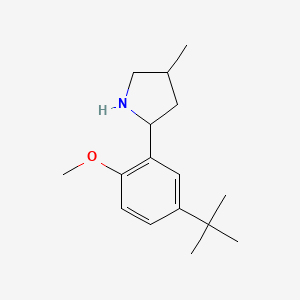

![3-(4-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12876415.png)
